

Molecular weight and glycosylation of human enteropeptidase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enteropeptidase*

Cat. No.: *B13386362*

[Get Quote](#)

An In-depth Technical Guide to the Molecular Weight and Glycosylation of Human Enteropeptidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1] It plays a crucial role in protein digestion by converting inactive trypsinogen into its active form, trypsin, which in turn activates a cascade of other pancreatic digestive enzymes.[1][2][3][4] Given its critical function, understanding the biochemical and biophysical properties of human **enteropeptidase**, such as its molecular weight and post-translational modifications like glycosylation, is essential for research and therapeutic development. This guide provides a detailed overview of these characteristics, supported by experimental data and methodologies.

Molecular Weight of Human Enteropeptidase

Human **enteropeptidase** is synthesized as a single-chain zymogen, pro**enteropeptidase**. [3][4] The gene encoding human **enteropeptidase** is located on chromosome 21q21 and contains an open reading frame that codes for a protein of 1019 amino acids. [3][5][6] Upon activation, it is cleaved into a disulfide-linked heterodimer consisting of a heavy chain and a light chain. [2][6] [7] The molecular weight of **enteropeptidase** can vary depending on its form (proenzyme vs.

active heterodimer), its source (native vs. recombinant), and the extent of post-translational modifications, particularly glycosylation.

The heavy chain, comprising 784 amino acids, anchors the enzyme in the intestinal brush border membrane, while the light chain, with 235 amino acids, contains the catalytic serine protease domain.[5][6][7] The theoretically predicted molecular weight based on the amino acid sequence can differ significantly from the apparent molecular weight observed in experiments due to extensive glycosylation.[2]

Quantitative Data on Molecular Weight

The following table summarizes the reported molecular weights for various forms of human **enteropeptidase**.

| Form of Enteropeptidase | Predicted Molecular Mass (kDa) | Apparent Molecular Weight by SDS-PAGE (kDa) | Source/Expression System | Notes |
|-----------------------------------|--------------------------------|---|-------------------------------|---|
| Proenteropeptidase (single chain) | ~110 | >130[2] | Recombinant (HEK293F cells) | The higher apparent weight is due to heavy glycosylation.[2][8] |
| Proenteropeptidase (single chain) | 110 | 150 (reducing conditions) | Recombinant (NS0-derived) | |
| Active Heterodimer (Heavy Chain) | 67, 55, 53 | 82-140[7] | Native | The range reflects heterogeneity, likely due to glycosylation. |
| Active Heterodimer (Heavy Chain) | 67, 55, 53 | 98-117 (reducing conditions)[9] | Recombinant (NS0-derived) | |
| Active Heterodimer (Light Chain) | 27 | 35–62[7] | Native | The range reflects heterogeneity. |
| Active Heterodimer (Light Chain) | 27 | 46-49 (reducing conditions)[9] | Recombinant (NS0-derived) | |
| Light Chain Only | ~26[10] | ~26 (non-glycosylated)[10] | Recombinant (Pichia pastoris) | |
| Light Chain Only | 26.4[11] | Not specified | Recombinant (E. coli) | Produced as a non-glycosylated polypeptide.[11] |

| | | | | |
|---------------|---------------|--------|------------------------------------|--|
| Native Enzyme | Not specified | 296[5] | Purified from human duodenal fluid | This early measurement suggested a very high sugar content (57%).[5] |
|---------------|---------------|--------|------------------------------------|--|

Glycosylation of Human Enteropeptidase

Human **enteropeptidase** is a heavily glycosylated protein, which significantly impacts its molecular weight, structure, and function.[2][12] Glycosylation influences protein folding, stability, and enzymatic activity.[13][14]

N-linked Glycosylation

The amino acid sequence of human pro**enteropeptidase** contains 18 potential N-linked glycosylation sites, characterized by the sequon Asn-X-Ser/Thr, where X can be any amino acid except proline.[2][15] Of these, 17 are located in the heavy chain and one is predicted in the light chain, though some sources suggest three potential sites in the light chain.[7] Cryo-electron microscopy studies have confirmed the presence of glycans at nine of these sites within the core region of the enzyme.[2] The removal of these glycans has been shown to affect the tertiary structure and enzymatic activity of **enteropeptidase**. [2]

O-linked Glycosylation

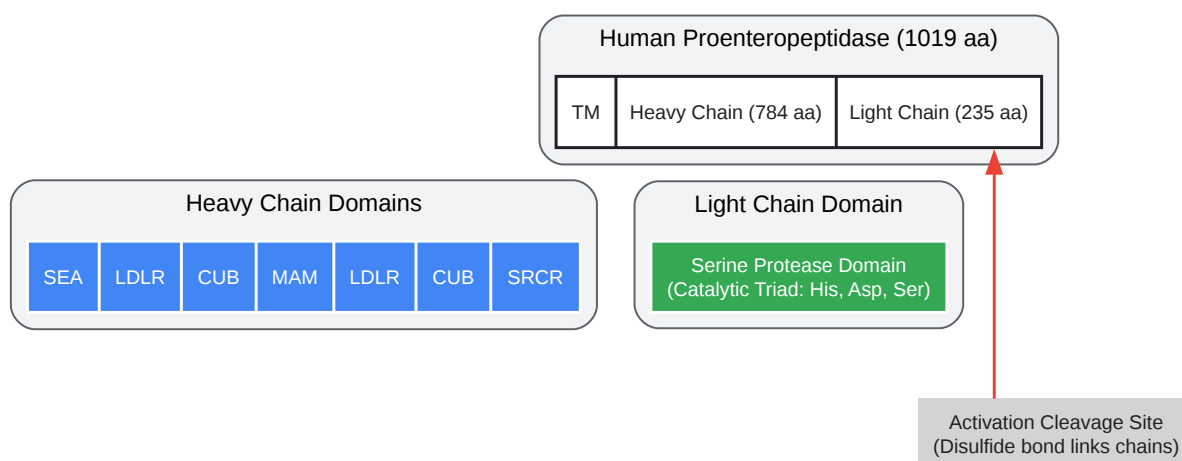
While N-linked glycosylation is predominant, the possibility of O-linked glycosylation on serine or threonine residues exists for many secreted and membrane-bound proteins.[15] However, specific studies detailing O-linked glycosylation sites on human **enteropeptidase** are less common in the literature.

Quantitative Data on Glycosylation

| Glycosylation Feature | Number / Description | Location |
|--|---|---|
| Potential N-linked Glycosylation Sites | 18[2][8] | 17 in the heavy chain, 1 in the light chain (some sources suggest 3)[7] |
| Observed N-linked Glycans | 9 (in the core region)[2][8] | Distributed throughout the core structure of the enzyme. |
| Carbohydrate Content (Native) | ~30-40% (Bovine)[7] | Not specified |
| Carbohydrate Content (Native Human) | 57% (47% neutral sugars, 10% amino sugars)[5] | Not specified |

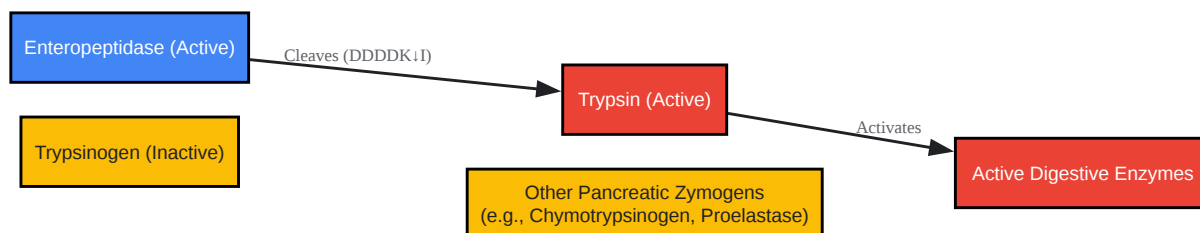
Key Signaling and Structural Diagrams

The following diagrams illustrate the domain structure of **proenteropeptidase** and its primary signaling function.



[Click to download full resolution via product page](#)

Caption: Domain structure of human **proenteropeptidase**.



[Click to download full resolution via product page](#)

Caption: Activation of trypsinogen by **enteropeptidase**.

Experimental Protocols

This section details common methodologies used to study the molecular weight and glycosylation of human **enteropeptidase**.

Expression and Purification of Recombinant Human Enteropeptidase

Recombinant human **enteropeptidase** is commonly expressed in mammalian cell lines like HEK293F or NS0 cells to ensure proper folding and glycosylation, or in systems like *E. coli* or *Pichia pastoris* for non-glycosylated or specific variants.^{[2][10][11]}

Protocol for Mammalian Cell Expression (HEK293F):

- Cloning: The cDNA sequence for human **enteropeptidase** (e.g., residues 182-1019 for a secreted form) is cloned into a mammalian expression vector (e.g., pcDNA3) with an N-terminal signal peptide and a C-terminal affinity tag (e.g., 10x His-tag).^{[2][8]}
- Transfection: HEK293F cells are cultured in serum-free medium and transfected with the expression plasmid using a suitable transfection reagent.^[2]
- Expression: Cells are grown for several days (e.g., 7 days) to allow for protein expression and secretion into the culture supernatant.^[2]

- **Harvesting and Clarification:** The cell supernatant is harvested and clarified by centrifugation and filtration to remove cells and debris.[\[2\]](#)[\[8\]](#)
- **Affinity Chromatography:** The clarified supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[\[2\]](#)[\[8\]](#)
- **Elution:** The recombinant **enteropeptidase** is eluted from the column using a high concentration of imidazole (e.g., 500 mM).[\[2\]](#)
- **Buffer Exchange:** Eluted fractions are pooled and dialyzed against a suitable storage buffer (e.g., 20 mM Tris-HCl, 20 mM NaCl, pH 7.6).[\[2\]](#)[\[8\]](#)
- **Purity Analysis:** The purity and molecular weight of the final protein are assessed by SDS-PAGE.[\[2\]](#)[\[8\]](#)

Determination of Molecular Weight by SDS-PAGE

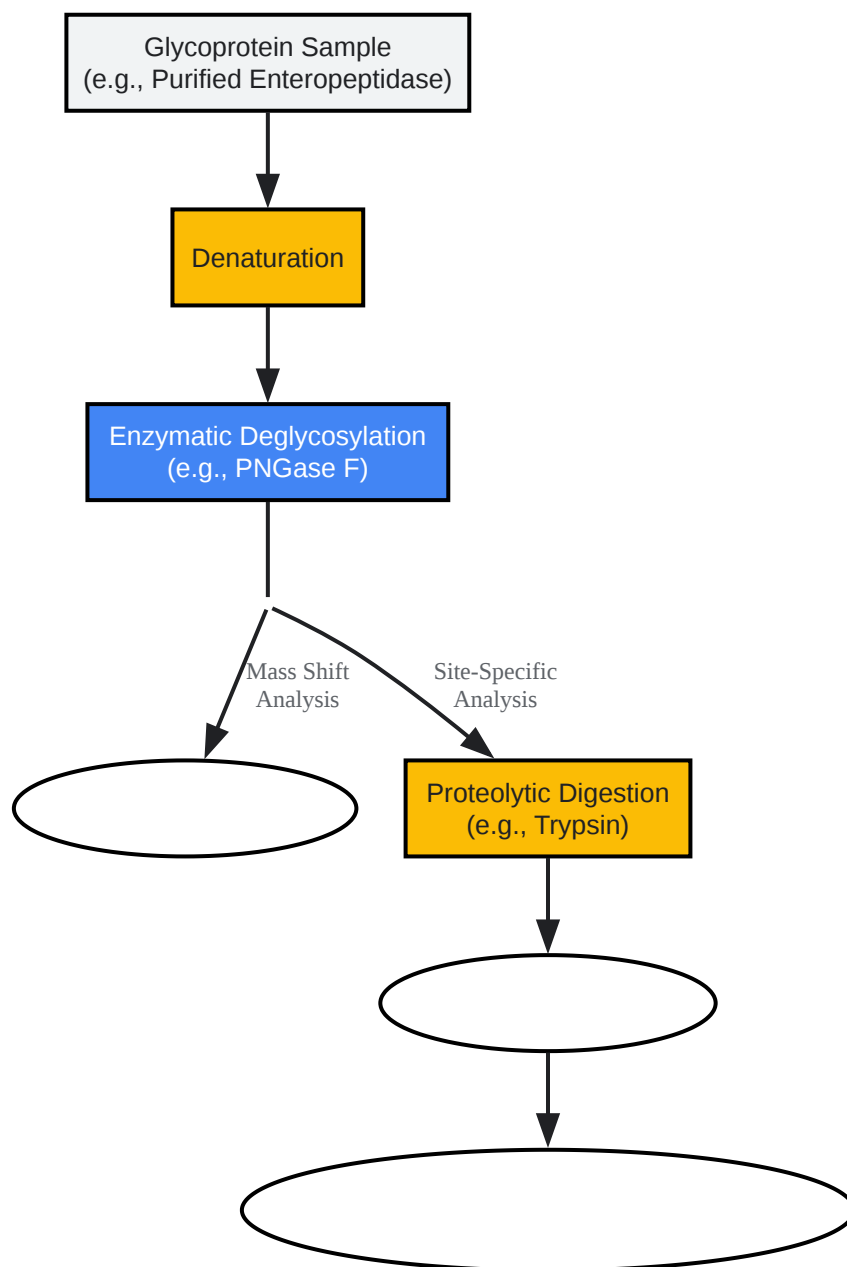
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique to separate proteins based on their molecular weight.

Protocol:

- **Sample Preparation:** The purified protein sample is mixed with a loading buffer containing SDS and a reducing agent (e.g., β -mercaptoethanol or DTT) to denature the protein and break disulfide bonds. For non-reducing conditions, the reducing agent is omitted.
- **Electrophoresis:** Samples are loaded onto a polyacrylamide gel (e.g., 4-12% gradient gel) alongside a molecular weight marker. An electric field is applied to migrate the negatively charged protein-SDS complexes through the gel.
- **Visualization:** After electrophoresis, the gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.[\[10\]](#)
- **Analysis:** The apparent molecular weight of the protein is estimated by comparing the migration distance of its band to the bands of the known molecular weight markers.

Analysis of N-linked Glycosylation

The analysis of glycosylation typically involves enzymatic removal of glycans followed by analysis of the mass shift by SDS-PAGE or mass spectrometry.



[Click to download full resolution via product page](#)

Caption: Workflow for N-linked glycosylation analysis.

Protocol for Deglycosylation with PNGase F:

- Denaturation: The glycoprotein is denatured by heating in the presence of SDS and a reducing agent. This step is crucial for the enzyme to access the glycosylation sites.
- Enzymatic Digestion: Peptide:N-glycosidase F (PNGase F) is added to the denatured protein sample. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue of N-linked glycans.^[16] The reaction is incubated according to the manufacturer's instructions (e.g., 37°C for several hours).
- Analysis:
 - By SDS-PAGE: The deglycosylated sample is run on an SDS-PAGE gel alongside the untreated (glycosylated) sample. A downward shift in the molecular weight of the treated sample indicates the removal of N-linked glycans.
 - By Mass Spectrometry: For site-specific analysis, the deglycosylated protein is subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is analyzed by LC-MS/MS.^{[17][18]} The PNGase F-mediated cleavage results in the deamidation of the asparagine residue to aspartic acid, causing a characteristic mass increase of 0.984 Da, which can be detected by mass spectrometry to pinpoint the exact site of glycosylation.^[16]

Enteropeptidase Activity Assay

The enzymatic activity of **enteropeptidase** is typically measured using a colorimetric or fluorometric peptide substrate.

Protocol using a Colorimetric Substrate:

- Activation (if required): If the **enteropeptidase** is in its proenzyme form, it must first be activated. This can be achieved by incubation with a small amount of trypsin or another suitable protease like thermolysin.^[2] The activation reaction is then stopped, for example, by adding a specific inhibitor of the activating protease.
- Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

- **Reaction Mixture:** In a 96-well plate, combine the activated **enteropeptidase** solution with the assay buffer.
- **Substrate Addition:** The reaction is initiated by adding a colorimetric substrate, such as Z-Lys-SBzl, along with a detection reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
- **Measurement:** The plate is read in a plate reader at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period (e.g., 5 minutes).[9]
- **Calculation:** The specific activity is calculated based on the rate of change in absorbance, the extinction coefficient of the product, and the amount of enzyme used.[9]

Conclusion

Human **enteropeptidase** is a complex glycoprotein whose molecular weight and function are significantly influenced by extensive N-linked glycosylation. The apparent molecular weight observed in experimental settings is considerably higher than the predicted mass from its amino acid sequence, a direct consequence of its carbohydrate content. A thorough understanding of these properties, gained through the application of the detailed protocols described herein, is fundamental for researchers in digestive physiology and for professionals developing therapeutics that may interact with or target this key enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cryo-EM structures reveal the activation and substrate recognition mechanism of human enteropeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Global Status and Trends of Enteropeptidase: A Bibliometric Study [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Human enteropeptidase light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prospecbio.com [prospecbio.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring O-Linked Glycosylation Of Proteins [peakproteins.com]
- 16. Simultaneous N-Deglycosylation and Digestion of Complex Samples on S-Traps Enables Efficient Glycosite Hypothesis Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Carbohydrates on Proteins: Site-Specific Glycosylation Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and glycosylation of human enteropeptidase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13386362#molecular-weight-and-glycosylation-of-human-enteropeptidase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com